molecular formula C10H15NO3 B14722447 3-Amino-2-cycloheptylidene-3-oxopropanoic acid CAS No. 6966-52-5

3-Amino-2-cycloheptylidene-3-oxopropanoic acid

Katalognummer: B14722447
CAS-Nummer: 6966-52-5
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: OSIPFTDAQQOBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-cycloheptylidene-3-oxopropanoic acid: is an organic compound with the molecular formula C₁₀H₁₅NO₃ It is a derivative of propanoic acid and features a cycloheptylidene ring, an amino group, and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid typically involves the following steps:

    Formation of the Cycloheptylidene Ring: This step involves the cyclization of a suitable precursor to form the cycloheptylidene ring.

    Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under controlled conditions.

    Formation of the Keto Group: The keto group is introduced through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-cycloheptylidene-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or the keto group to a carboxylic acid.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: Nitro derivatives, carboxylic acids.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-cycloheptylidene-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-2-cycloheptylidene-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other biomolecules that the compound can bind to or modify.

    Pathways Involved: Metabolic pathways, signaling pathways, and other biochemical processes that the compound can influence.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-cyclohexylidene-3-oxopropanoic acid: Similar structure but with a cyclohexylidene ring instead of a cycloheptylidene ring.

    3-Amino-2-cyclopentylidene-3-oxopropanoic acid: Similar structure but with a cyclopentylidene ring.

Uniqueness

3-Amino-2-cycloheptylidene-3-oxopropanoic acid is unique due to its larger cycloheptylidene ring, which can influence its chemical reactivity and interactions with other molecules. This structural difference can lead to distinct properties and applications compared to its smaller-ring analogs.

Eigenschaften

CAS-Nummer

6966-52-5

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

3-amino-2-cycloheptylidene-3-oxopropanoic acid

InChI

InChI=1S/C10H15NO3/c11-9(12)8(10(13)14)7-5-3-1-2-4-6-7/h1-6H2,(H2,11,12)(H,13,14)

InChI-Schlüssel

OSIPFTDAQQOBLG-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(=C(C(=O)N)C(=O)O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.